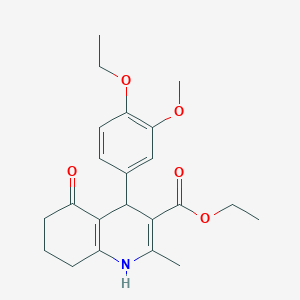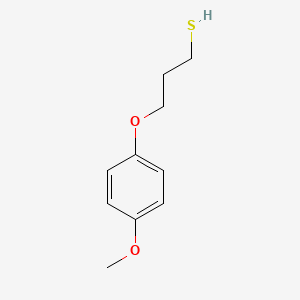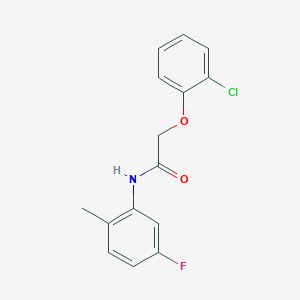![molecular formula C16H17BrN2O6S B5036677 N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide](/img/structure/B5036677.png)
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide (ABTM) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABTM belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, a process that is necessary for cell division. N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been shown to bind to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the cell cycle. This leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been shown to have significant biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been found to inhibit the proliferation of endothelial cells, which play a crucial role in angiogenesis, the formation of new blood vessels. N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins and play a role in cancer invasion and metastasis.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has several advantages for laboratory experiments. It is a relatively stable compound that can be synthesized in high purity. It exhibits potent cytotoxic activity against cancer cells and has been shown to be effective against a variety of cancer cell lines. However, there are also some limitations to using N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide. One area of interest is the development of new synthetic methods for N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide that can improve its solubility and bioavailability. Another area of research is the exploration of N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide's potential as a diagnostic tool for cancer imaging. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide and its potential applications in cancer therapy.
合成方法
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminosulfonylphenyl) acetamide in the presence of a base such as triethylamine to yield N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been studied for its potential use as a diagnostic tool for cancer imaging.
属性
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O6S/c1-23-12-8-11(13(17)15(25-3)14(12)24-2)16(20)19-9-4-6-10(7-5-9)26(18,21)22/h4-8H,1-3H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQQGHKYYNOOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036609.png)
![1-benzyl-4-[2-(2,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5036614.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5036616.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5036628.png)



![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5036652.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5036655.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5036666.png)
![2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B5036681.png)
![2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5036686.png)
![N-[(4-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5036690.png)